N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring, a phenyl group, and a pyridin-4-yloxy group, making it a unique and potentially bioactive molecule.
Scientific Research Applications
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets . The specific targets and their roles would need further investigation.
Mode of Action
It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological pathways
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve adme/tox results for drug candidates . The impact of these properties on the bioavailability of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide would need further investigation.
Result of Action
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need further investigation.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Preparation Methods
The synthesis of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with phenyl isocyanate to form N-phenylpyrrolidine-1-carboxamide. This intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and biological activities. The unique combination of the phenyl and pyridin-4-yloxy groups in this compound distinguishes it from other similar compounds and may contribute to its specific bioactivity .
Conclusion
This compound is a versatile and potentially bioactive compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and ability to undergo different chemical reactions make it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
N-phenyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h1-7,9-10,15H,8,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULTUNLBWVMYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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